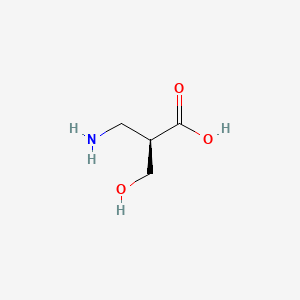

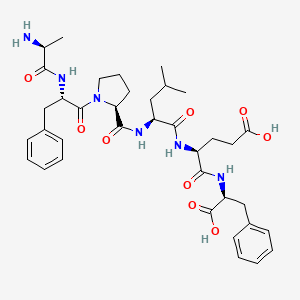

(R)-3-Amino-2-(hydroxymethyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Bis(hydroxymethyl)propionic acid” also known as “Dimethylolpropionic acid” is a type of organic compound that is commonly used as an AB2 type monomer for the synthesis of hyperbranched polymers . It is generally found in a solid state .

Synthesis Analysis

The synthesis of “2,2-Bis(hydroxymethyl)propionic acid” based dendrimers has been reported in several studies . These dendrimers have potential applications in various fields including the delivery systems for potent anticancer drugs .

Molecular Structure Analysis

The molecular structure of “2,2-Bis(hydroxymethyl)propionic acid” can be represented as (HOCH2)2C(CH3)COOH .

Chemical Reactions Analysis

The oxidation of 1-propanol to propionic acid with hydrogen peroxide has been reported in a study . The study revealed the key metabolic nodes of propionic acid synthesis.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Bis(hydroxymethyl)propionic acid” include a melting point of 189-191 °C and solubility in water, acetone, and methanol .

Wissenschaftliche Forschungsanwendungen

1. Gene Therapy

- Application Summary: This compound is used in the development of dendrimer scaffolds for gene therapy . Gene therapy is a promising therapeutic approach for treating inherited and acquired diseases by repairing defective genes through introducing the “healthy” genetic material in the diseased cells .

- Methods of Application: The compound is used to create dendrimers, which are highly branched, nanosized synthetic polymers characterized by a globular structure, low polydispersity index, presence of internal cavities, and a large number of peripheral functional groups exploitable to bind cationic moieties . These dendrimers are then used as vectors to deliver genetic material to cells .

- Results or Outcomes: Dendrimers derived from this compound have been successful in several biomedical applications and are currently extensively studied for nonviral gene delivery .

2. Esterification

- Application Summary: This compound is used in the esterification of propionic acid with lower monohydric alcohols .

- Methods of Application: The esterification process is carried out in the presence of a catalyst (H2SO4), with the size and structure of the alcohol, the influence of the α-substituent, the molar acid/alcohol ratio and temperature being investigated .

- Results or Outcomes: The maximum yield of n-propyl propanoate in the experiments was 96.9%, achieved at a molar ratio of propanoic acid/1-propanol/catalyst 1/10/0.20 and a temperature of 65°C for 210 minutes of reaction .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-(aminomethyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNJPIGFDWGTP-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677387 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-(hydroxymethyl)propanoic acid | |

CAS RN |

1217700-75-8 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

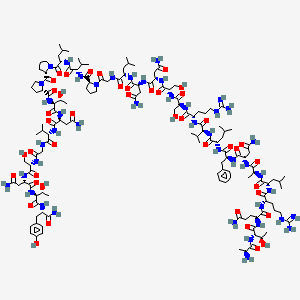

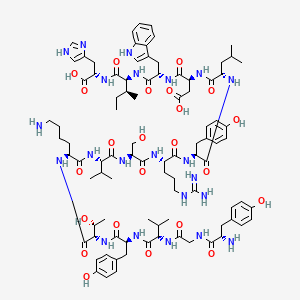

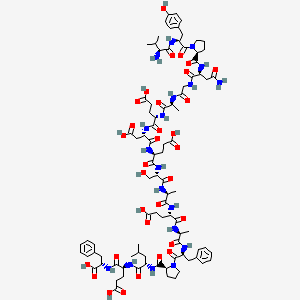

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)